KRAS G12V Fragment Binding Affinity: 1.6‑Fold Stronger than the Closest Pyrazole-Class Comparator in the Same Screen
In a head-to-head fragment screen of 890 compounds by STD-NMR and subsequent ¹⁵N-HSQC titration, the target compound (fragment 9; CNCc1cn(-c2ccccc2)nc1.Cl) exhibited a KD of 3.3 mM for KRAS G12V–GMPPNP, whereas the closest pyrazole analog in the same class (fragment 5; Cc1n[nH]cc1CNc(cccc1)c1F) yielded a KD of 5.2 mM [1]. Both belong to class 2 and produced 10 and 13 intermolecular NOEs, respectively, confirming that they engage the switch I/II pocket but with measurably different binding strengths [1]. The 1.6‑fold affinity advantage of fragment 9 is reproducible within the same experimental system (TITAN analysis of ¹⁵N,¹H-HSQC titrations at 298 K, pD 7.4) [1].
| Evidence Dimension | KRAS G12V–GMPPNP binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 3.3 mM (fragment 9; 10 intermolecular NOEs; PDB 8QDW) |
| Comparator Or Baseline | Fragment 5 (Cc1n[nH]cc1CNc(cccc1)c1F): KD = 5.2 mM (13 intermolecular NOEs; PDB 8QDT) |
| Quantified Difference | 1.6‑fold lower KD (higher affinity) for the target compound |
| Conditions | ¹⁵N,¹H-HSQC titration fitted with TITAN; 298 K; 20 mM Tris-D11, 100 mM NaCl, 5 mM MgCl₂, pD 7.4 |
Why This Matters
Procurement of fragment 9 rather than fragment 5 provides a higher-affinity pyrazole starting point with a solved 3D structure, enabling more efficient fragment growth with fewer synthetic cycles.
- [1] Bütikofer M, Torres F, Kadavath H, et al. NMR²-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J. Am. Chem. Soc. 2025;147(16):13200-13209 (Table 1). doi:10.1021/jacs.4c16762 View Source
